molecular formula C9H8N2O2 B1371489 Methyl 1,3-benzoxazole-2-carboximidoate CAS No. 33652-92-5

Methyl 1,3-benzoxazole-2-carboximidoate

Cat. No. B1371489
CAS RN: 33652-92-5
M. Wt: 176.17 g/mol
InChI Key: ZKRHPRACUIWAPS-UHFFFAOYSA-N
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Description

“Methyl 1,3-benzoxazole-2-carboximidoate” is a synthetic compound that belongs to the benzoxazole family. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 .


Synthesis Analysis

While specific synthesis methods for “Methyl 1,3-benzoxazole-2-carboximidoate” were not found, benzoxazole derivatives can be synthesized via different pathways . For instance, benzoxazole derivatives can be synthesized via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol .


Molecular Structure Analysis

The molecular structure of “Methyl 1,3-benzoxazole-2-carboximidoate” consists of a benzoxazole ring attached to a carboximidoate group . More detailed structural analysis may require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“Methyl 1,3-benzoxazole-2-carboximidoate” has a molecular weight of 176.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry

Methyl 1,3-benzoxazole-2-carboximidoate is used as a building block in medicinal chemistry. Benzoxazoles are common in natural products and represent an important class of key structural motifs. They are often incorporated as building blocks in ligands to target a variety of receptors and enzymes .

Proteomics Research

This compound is also utilized in proteomics research, where it may be used in the study of proteins and their functions. It is available for purchase specifically for this type of research .

Antifungal Activity

Benzoxazole derivatives have been evaluated for their antifungal activity. Some studies indicate that certain benzoxazole compounds are potent against fungi like Aspergillus niger and Candida albicans, suggesting potential applications for Methyl 1,3-benzoxazole-2-carboximidoate in developing antifungal agents .

Anthelmintic Properties

There is research indicating that benzoxazole derivatives have been synthesized and evaluated for their anthelmintic properties, being active against organisms such as Caenorhabditis elegans . This suggests possible applications in treating parasitic worm infections.

properties

IUPAC Name

methyl 1,3-benzoxazole-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRHPRACUIWAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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